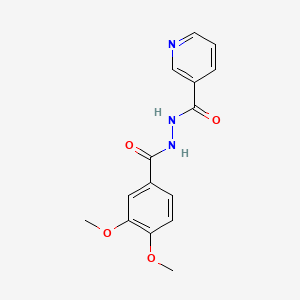
3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzothiophene, a heterocyclic compound that is widely used in the synthesis of various drugs and pharmaceuticals.
作用機序
The mechanism of action of 3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate involves the interaction of the compound with various cellular targets, including DNA, proteins, and enzymes. The compound has been shown to induce DNA damage, leading to the activation of the p53 pathway and subsequent apoptosis. Additionally, this compound has been shown to inhibit various enzymes, including topoisomerase II and histone deacetylases, leading to cell cycle arrest and inhibition of angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, as well as high selectivity and sensitivity towards various metal ions. In vivo studies have shown that this compound exhibits significant antitumor activity in animal models, as well as low toxicity and good pharmacokinetic properties.
実験室実験の利点と制限
The advantages of using 3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate in lab experiments include its high selectivity and sensitivity towards various metal ions, as well as its potent cytotoxic activity against various cancer cell lines. Additionally, this compound exhibits low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as an anticancer agent.
The limitations of using 3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate in lab experiments include the need for further studies to elucidate its mechanism of action, as well as the need for optimization of its pharmacokinetic properties.
将来の方向性
There are several future directions for research on 3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate. One area of research is the development of more potent and selective fluorescent probes for the detection of metal ions. Another area of research is the optimization of the pharmacokinetic properties of this compound for use as an anticancer agent. Additionally, further studies are needed to elucidate the mechanism of action of this compound, as well as its potential applications in other fields, such as materials science and environmental monitoring.
合成法
The synthesis of 3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate involves the reaction of 3,4-dimethylphenyl-2-mercaptobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-chloro-1-benzothiophene-2-carboxylic acid. The final product is obtained after purification by recrystallization.
科学的研究の応用
3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate has been studied extensively for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to exhibit high selectivity and sensitivity towards various metal ions, including copper, zinc, and cadmium.
Another area of research is the use of 3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate as a potential anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of this compound involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
特性
IUPAC Name |
(3,4-dimethylphenyl) 3-chloro-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO2S/c1-10-7-8-12(9-11(10)2)20-17(19)16-15(18)13-5-3-4-6-14(13)21-16/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMWCTQJAZHMRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3S2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-(4-{3-[(3-methylphenyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B5229873.png)
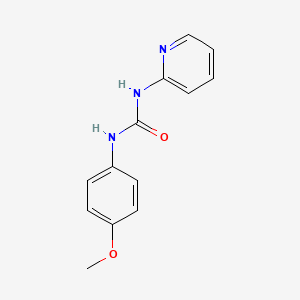
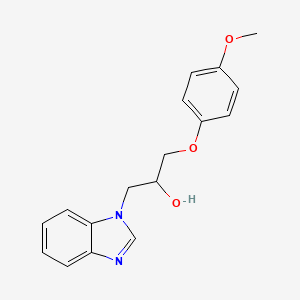
![2-(2,2-dimethyl-2,3-dihydrobenzo[f]isoquinolin-4(1H)-ylidene)-11,11-dimethyl-10,11-dihydrobenzo[f]imidazo[2,1-a]isoquinolin-1(2H)-one](/img/structure/B5229883.png)
![N-{1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5229885.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-chlorobenzyl)piperazine oxalate](/img/structure/B5229888.png)
![3-chloro-5-(4-fluorophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5229899.png)
![2,6-dimethoxy-4-{[(2-methoxybenzyl)amino]methyl}phenol](/img/structure/B5229901.png)
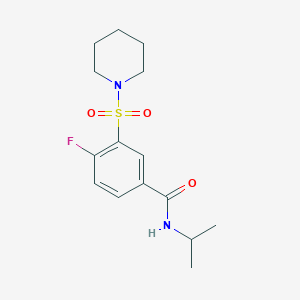
![5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxamide](/img/structure/B5229913.png)
![1-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5229924.png)
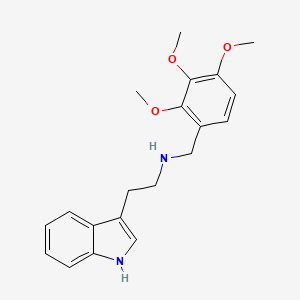
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]benzamide](/img/structure/B5229944.png)
